BenchChemオンラインストアへようこそ!

5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Drug Design CNS Penetration

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide (CAS: 1704069-28-2) is a polysubstituted benzenesulfonamide with the molecular formula C11H13BrF3NO3S and a molecular weight of 376.19 g/mol. Its structure uniquely combines a bromine atom at the 5-position, an N,N-diethyl sulfonamide, and a trifluoromethoxy group at the 2-position, providing a distinct physicochemical profile for medicinal chemistry and chemical biology applications.

Molecular Formula C11H13BrF3NO3S
Molecular Weight 376.19 g/mol
CAS No. 1704069-28-2
Cat. No. B1529103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
CAS1704069-28-2
Molecular FormulaC11H13BrF3NO3S
Molecular Weight376.19 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-7-8(12)5-6-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3
InChIKeyYWLABFDKNBZJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide (CAS 1704069-28-2): A Key Building Block in Sulfonamide-Focused Discovery


5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide (CAS: 1704069-28-2) is a polysubstituted benzenesulfonamide with the molecular formula C11H13BrF3NO3S and a molecular weight of 376.19 g/mol . Its structure uniquely combines a bromine atom at the 5-position, an N,N-diethyl sulfonamide, and a trifluoromethoxy group at the 2-position, providing a distinct physicochemical profile for medicinal chemistry and chemical biology applications .

Why 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide Cannot Be Substituted by Its Closest Analogs


Generic substitution among halogenated sulfonamides is not viable due to quantifiable differences in physicochemical properties that govern biological target engagement. Even subtle changes, such as the relocation of a bromine atom or the removal of the N,N-diethyl moiety, result in measurable changes in lipophilicity (ΔLogP > 0.8) and polar surface area (ΔTPSA > 8 Ų) . These differences directly impact membrane permeability, hydrogen-bonding capacity, and off-target binding profiles, as supported by class-level evidence showing analogous sulfonamide regioisomers exhibit divergent inhibitory capacities and binding kinetics .

Head-to-Head Evidence: Differentiating 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide from Comparator Compounds


Regioisomeric Advantage: Quantified Lipophilicity Difference Distinguishes 5-Bromo from 4-Trifluoromethoxy Isomer for CNS and Cell-Permeability Applications

The target compound (5-bromo-2-trifluoromethoxy isomer, CAS 1704069-28-2) exhibits a significantly lower LogP of 3.38 compared to 4.46 for its 2-bromo-4-trifluoromethoxy regioisomer (CAS 957062-75-8), a difference of -1.08 LogP units . This translates to an estimated 12-fold lower octanol-water partition coefficient (P ratio ≈ 12.0) for the target compound. In the context of Lipinski's rules for CNS drug-likeness, this difference moves the compound from potentially excessive lipophilicity (LogP > 4, associated with poor solubility and higher promiscuity) into a more favorable range (LogP 1.5–3.5) .

Lipophilicity Drug Design CNS Penetration

Hydrogen-Bonding and Permeability: N,N-Diethyl Substitution Eliminates Hydrogen-Bond Donor Capacity, Enhancing Membrane Permeability Relative to Primary Sulfonamide

The target compound (N,N-diethyl substituted) possesses zero hydrogen-bond donors (HBD = 0), while the primary sulfonamide analog, 5-bromo-2-(trifluoromethoxy)benzenesulfonamide (CAS 191276-46-7), possesses two N-H donors (HBD = 2) . This difference directly impacts membrane permeability and bioavailability. The target compound's TPSA is 46.61 Ų, compared to 77.8 Ų for 2-(trifluoromethoxy)benzenesulfonamide (CAS 37526-59-3) . The combination of zero HBD and lower TPSA positions the target compound for superior passive membrane diffusion, critical in whole-cell assays and in vivo models .

Hydrogen-Bond Donors Permeability ADME

Cytotoxicity Class Benchmarking: The Trifluoromethoxy-Bromophenyl Scaffold Exhibits Sub-50 µM Cytotoxicity Against Cancer Cell Lines in the Absence of the N,N-Diethyl Group, Suggesting Its Role as a Potency-Modulating Substructure

The primary sulfonamide analog, 5-bromo-2-(trifluoromethoxy)benzenesulfonamide (CAS 191276-46-7), demonstrates significant cytotoxicity with an IC50 of 12 µM in a cancer model . The broader class of structurally similar heteroaromatic benzenesulfonamide derivatives exhibits cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 µM . The target compound (N,N-diethyl substituted) is structurally primed for superior cell permeability, suggesting that its cytotoxicity profile will be distinct from the primary sulfonamide, creating a scenario where the N,N-diethyl substitution likely shifts the potency and selectivity profile. The existing structural and activity data for the counter-ion analog C7H5BrF3NO3S-skeleton provide a quantitative baseline for evaluating 1704069-28-2, but experimental enzyme inhibition and cellular selectivity must be empirically determined.

Cancer Cytotoxicity Antiproliferative Activity

Trifluoromethoxy vs. Methoxy: Metabolic and Conformational Differentiation Between 5-Bromo-N,N-diethyl-2-substituted Benzenesulfonamides

The target compound features a trifluoromethoxy group (-OCF3), while 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1) contains a methoxy group (-OCH3) . The -OCF3 group is strongly electron-withdrawing (Hammett σp ≈ 0.35) vs. -OCH3 which is electron-donating (σp ≈ -0.27) . This electronic reversal impacts the aromatic ring's reactivity, binding to electron-deficient pockets, and resistance to oxidative metabolism. The target compound's LogP is 3.38 , while the methoxy analog exhibits a comparable LogP of 3.10–3.57 . Although the difference in LogP is modest, the metabolic stability advantage of the trifluoromethoxy group is significant for in vivo applications, as -OCH3 groups are susceptible to O-demethylation by CYP450 enzymes, a metabolic soft-spot absent in -OCF3 .

Metabolic Stability Drug Design Electron-Withdrawing Group

Class-Level Evidence for Sulfonamide Bioactivity: A Foundational Justification for Scaffold Exploration in Kinase Inhibition

Benzenesulfonamide analogs have been identified as TrkA kinase inhibitors with promising anti-glioblastoma (GBM) activity, demonstrating that the sulfonamide scaffold engages kinase targets in cancer . Separately, N,N-diethyl benzenesulfonamide derivatives exhibit activity against histone acetyltransferase hMOF, with inhibition ranging from 12% to 96% at 0.1 mM depending on substitution pattern, showing that even minor structural changes within this class yield dramatically different potency . This class-level evidence validates the benzenesulfonamide core as a productive starting point for medicinal chemistry campaigns. The specific substitution pattern of 1704069-28-2 (5-bromo, N,N-diethyl, 2-trifluoromethoxy) has not been evaluated in these specific assays, representing a gap that users must fill empirically.

Kinase Inhibition Anti-Cancer Sulfonamide SAR

Procurement-Focused Application Scenarios for 5-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries Where Regioisomeric Lipophilicity Control Is Critical

The quantified LogP advantage relative to the 2-bromo-4-trifluoromethoxy isomer establishes 1704069-28-2 as the preferred regioisomer when CNS drug-like space is targeted. The higher LogP of the 2-bromo isomer (4.46) exceeds the typical CNS cutoff and risks promiscuous binding. This compound, with LogP = 3.38, sits within the optimal CNS range (1.5–3.5). Structure-based design teams should use this compound as a core scaffold when LogP must be carefully constrained, with the bromine atom serving as a synthetic handle for further derivatization.

Building Block for Parallel SAR of Trifluoromethoxy vs. Methoxy Ethers

When designing matched molecular pairs to interrogate the contribution of electron-withdrawing vs. electron-donating substituents at the 2-position, this compound serves as the -OCF3 member of the pair. The methoxy analog is commercially available for direct comparison. Together, they enable exploration of metabolic stability differences, electronic effects on target binding, and hydrogen bonding preferences of the ortho-ether substituent.

Fragment Elaboration Starting Point for Selective Kinase Inhibitor Design

Class-level evidence confirms benzenesulfonamides are productive kinase inhibitor scaffolds. The dual functionality of a brominated handle for coupling reactions and the metabolically stable N,N-diethyl sulfonamide for target engagement make this compound a versatile advanced intermediate. The absence of endogenous bioactivity data represents an opportunity for proprietary SAR generation, particularly in TrkA-driven systems where the sulfonamide class has already shown promise.

Quote Request

Request a Quote for 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.